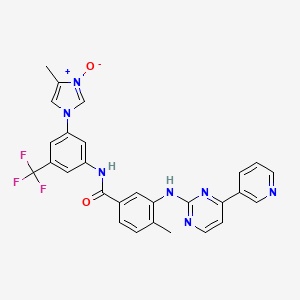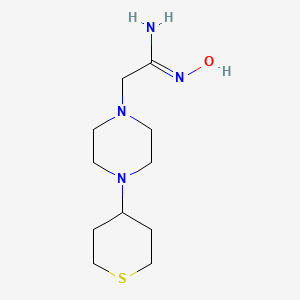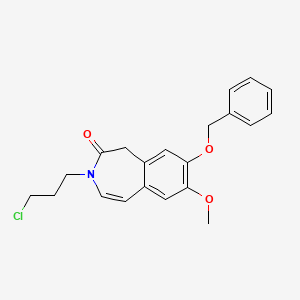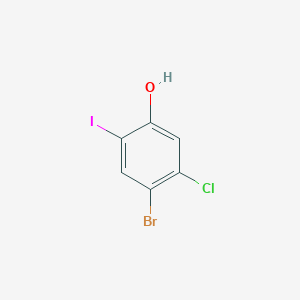
Poly(dimethylamine-CO-epichlorohydrin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is commonly used as a primary flocculant and charge neutralization agent in liquid-solid separation processes. This compound is also utilized in water treatment, paper manufacturing, and as a non-foaming algaecide in swimming pools and industrial cooling waters.
Méthodes De Préparation
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine. The reaction typically involves the following steps:
Reaction of Epichlorohydrin with Dimethylamine: The reaction is carried out in an aqueous medium at a controlled temperature. The molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature are critical parameters that influence the polymerization process.
Polymerization: The polymerization process results in the formation of a cationic polyamine polymer with varying molecular weights.
Analyse Des Réactions Chimiques
Poly(dimethylamine-CO-epichlorohydrin) undergoes several types of chemical reactions:
Substitution Reactions: The polymer can react with various nucleophiles, leading to the substitution of the epichlorohydrin moiety.
Oxidation and Reduction: The polymer can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The polymer can hydrolyze under acidic or basic conditions, leading to the formation of smaller fragments.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications:
Water Treatment: It is used as a coagulant and flocculant in water and wastewater treatment processes.
Paper Manufacturing: The polymer is used as a retention aid and drainage aid in the paper industry.
Biomedical Applications:
Industrial Applications: The polymer is used in various industrial processes, including mining and drilling.
Mécanisme D'action
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to interact with negatively charged particles and surfaces. This interaction leads to the neutralization of charges and the aggregation of particles, facilitating their removal from solutions. The polymer’s molecular structure enables it to form strong bonds with various substrates, enhancing its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as:
Poly(dimethylamine-CO-ethylenediamine-CO-epichlorohydrin): This compound has similar applications but includes ethylenediamine in its structure, which can enhance its chelating properties.
Poly(epichlorohydrin-dimethylamine): This polymer is also used as a flocculant and coagulant but may have different molecular weights and charge densities.
Poly(dimethylamine-CO-epichlorohydrin) is unique due to its specific molecular structure and the balance of hydrophilic and hydrophobic properties, making it highly effective in various applications.
Propriétés
Numéro CAS |
68609-88-1 |
|---|---|
Formule moléculaire |
C5H12ClNO |
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
Clé InChI |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
SMILES canonique |
CNC.C1C(O1)CCl |
Numéros CAS associés |
25988-97-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)

![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)





![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)


![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
